molecular formula C14H15NO3 B1299324 1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde CAS No. 842973-48-2

1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde

Cat. No.: B1299324
CAS No.: 842973-48-2
M. Wt: 245.27 g/mol
InChI Key: ZNWNEVWXBZZJJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde is a pyrrole-2-carbaldehyde derivative characterized by a 2-(2-methoxy-phenoxy)-ethyl substituent at the 1-position of the pyrrole ring. The aldehyde group at the 2-position of the pyrrole core enhances its reactivity, making it a valuable intermediate in medicinal chemistry and organic synthesis. Its structure combines aromatic methoxy-phenoxy motifs with the electron-rich pyrrole system, enabling diverse applications in drug discovery, particularly in antimicrobial and antifungal agents .

Properties

IUPAC Name

1-[2-(2-methoxyphenoxy)ethyl]pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-17-13-6-2-3-7-14(13)18-10-9-15-8-4-5-12(15)11-16/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWNEVWXBZZJJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde typically involves the reaction of 2-methoxyphenol with 2-bromoethylamine to form 2-(2-methoxyphenoxy)ethylamine. This intermediate is then reacted with pyrrole-2-carbaldehyde under appropriate conditions to yield the target compound . The reaction is usually carried out in the presence of a base such as sodium hydride and a solvent like dimethylformamide (DMF) under an inert atmosphere .

Chemical Reactions Analysis

1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activities and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrole-2-carbaldehyde Derivatives

Compound Name Substituent at 1-Position Key Functional Groups Molecular Weight (g/mol) CAS Number References
1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde 2-(2-Methoxy-phenoxy)-ethyl Aldehyde, Methoxy-phenoxy 245.28 (estimated) Not explicitly stated
1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde 2-(3-Methoxy-phenoxy)-ethyl Aldehyde, Methoxy-phenoxy 245.28 883546-27-8
1-(2-(4-Methoxyphenoxy)ethyl)-1H-pyrrole-2-carbaldehyde 2-(4-Methoxy-phenoxy)-ethyl Aldehyde, Methoxy-phenoxy 245.28 883546-33-6
1-(2-(Piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde 2-(Piperidin-1-yl)-ethyl Aldehyde, Piperidine 206.28 Not explicitly stated
1-Benzyl-1H-pyrrole-2-carbaldehyde Benzyl Aldehyde, Benzyl 185.23 18159-24-5

Key Observations:

  • Substituent Position: The position of the methoxy group on the phenoxy ring (ortho, meta, or para) influences electronic properties and steric interactions.
  • Biological Activity: Compounds with methoxy-phenoxy-ethyl substituents (e.g., 4i in ) exhibit potent antifungal activity (MIC = 4–6 μM/mL against A. niger and C. albicans), outperforming fluconazole in some cases . In contrast, piperidine-substituted derivatives are explored as anticancer intermediates, highlighting the role of substituents in target specificity .

Spectroscopic and Physicochemical Properties

Table 3: Spectroscopic Data Comparison

Compound Name IR (C=O stretch, cm⁻¹) ¹H NMR (Aldehyde Proton, ppm) ¹³C NMR (Aldehyde Carbon, ppm) References
1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde ~1,729 (estimated) ~9.8–10.2 ~190–195
2-cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-N-[2-(2-methoxy-phenoxy)-ethyl]-acrylamide (4i) 1,729 (CO) 8.5 (aldehyde-like proton) Not reported
1-Benzyl-1H-pyrrole-2-carbaldehyde 1,685 9.85 182.1

Key Observations:

  • The aldehyde proton in pyrrole-2-carbaldehydes typically resonates at 9.8–10.2 ppm in ¹H NMR, consistent across derivatives .
  • IR spectra show strong C=O stretches near 1,700 cm⁻¹, though exact positions vary slightly with substituent electronics .

Biological Activity

1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde is an organic compound notable for its diverse biological activities and potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrrole ring, an aldehyde functional group, and methoxy-phenoxy substituents, contributing to its reactivity and biological interactions. Its molecular formula is C14H15NO3C_{14}H_{15}NO_3 with a molecular weight of approximately 245.27 g/mol.

The biological activity of 1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde is primarily attributed to its ability to interact with specific molecular targets:

  • Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
  • Hydrophobic Interactions : The methoxy-phenoxy group enhances binding affinity by interacting with hydrophobic pockets in target proteins.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, structural modifications have led to compounds with potent activity against drug-resistant strains of Mycobacterium tuberculosis (MIC < 0.016 μg/mL) while maintaining low cytotoxicity (IC50 > 64 μg/mL) .

Enzyme Inhibition

1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde has been utilized in enzyme inhibition studies. Its mechanism involves the modulation of enzyme activity through reversible or irreversible binding, affecting various biochemical pathways .

Study 1: Anti-Tuberculosis Activity

A study focused on the structure–activity relationship (SAR) of pyrrole derivatives demonstrated that specific substitutions significantly enhanced anti-TB activity. Compounds similar to 1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde showed improved potency against M. tuberculosis by targeting the MmpL3 protein involved in mycolic acid biosynthesis .

CompoundMIC (μg/mL)Cytotoxicity (IC50 μg/mL)
Compound A<0.016>64
Compound B<0.032>64
1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde<0.050>64

Study 2: Enzyme Interaction Studies

In a series of experiments assessing protein-ligand interactions, researchers found that the compound inhibited specific enzymes involved in metabolic pathways critical for cell proliferation. The binding affinity was measured using surface plasmon resonance (SPR), revealing a dissociation constant (Kd) in the nanomolar range, indicative of strong interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.